![molecular formula C8H8F3NO B1425077 4-[(2,2,2-Trifluoroethyl)amino]phenol CAS No. 1011805-88-1](/img/structure/B1425077.png)
4-[(2,2,2-Trifluoroethyl)amino]phenol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), have been identified for their significant antioxidant activity, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective roles. These compounds modulate lipid metabolism and glucose homeostasis, offering therapeutic potential for treating metabolic disorders like diabetes and obesity. Their hepatoprotective effects protect against chemical-induced injuries, and their hypocholesterolemic influence stems from altered nutrient metabolism, highlighting their broad pharmacological applications (Naveed et al., 2018).
Protein–Phenolic Interactions
The interaction between proteins and phenolic compounds affects the structural, functional, and nutritional properties of both. These interactions, influenced by various factors like temperature and pH, can modify protein solubility and stability, impacting food processes and potentially providing health benefits through improved nutritional and functional properties of foods (Ozdal et al., 2013).
Chemosensors Development
Phenolic compounds based on 4-methyl-2,6-diformylphenol (DFP) are utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underscore their importance in analytical chemistry, offering novel applications in environmental monitoring, clinical diagnostics, and research (Roy, 2021).
Anti-Inflammatory and Immunomodulatory Effects
Polyphenolic compounds regulate immunity and exhibit anti-inflammatory mechanisms by interfering with immune cell regulation, cytokine synthesis, and gene expression. They inactivate NF-κB and modulate various signaling pathways, contributing to their anti-inflammatory properties. These effects are associated with health benefits for chronic inflammatory diseases like cardiovascular diseases and diabetes (Yahfoufi et al., 2018).
Environmental and Toxicological Studies
Studies on synthetic phenolic antioxidants (SPAs) and their environmental occurrence, human exposure, and toxicity have highlighted their presence in various matrices. SPAs, such as BHT and DBP, have been detected in human tissues, and their potential for causing hepatic toxicity and endocrine disruption has been suggested. Research calls for further investigation into the contamination, behaviors, and toxicity of SPAs, emphasizing the need for novel compounds with lower environmental impact (Liu & Mabury, 2020).
Orientations Futures
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXRLSBHQPLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681087 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2,2-Trifluoroethyl)amino]phenol | |
CAS RN |
1011805-88-1 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)
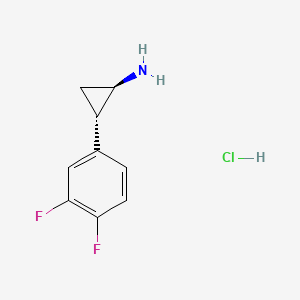

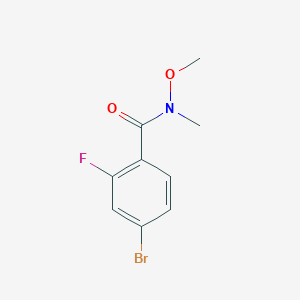
![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)
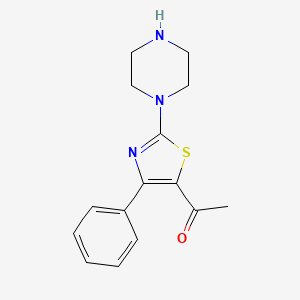
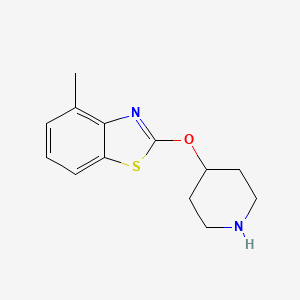
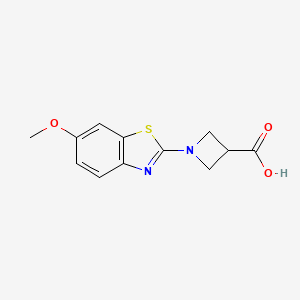
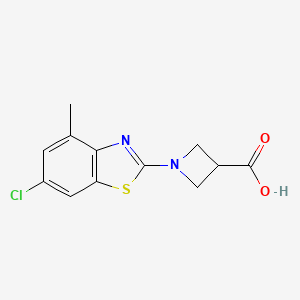
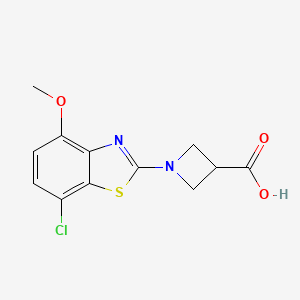
![2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1425009.png)
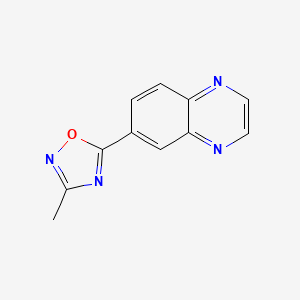
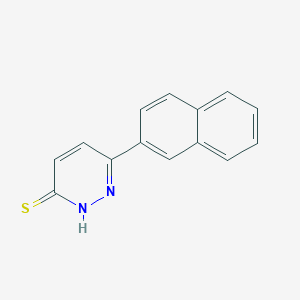
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B1425017.png)